2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

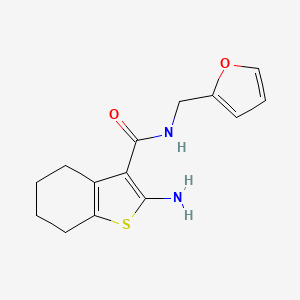

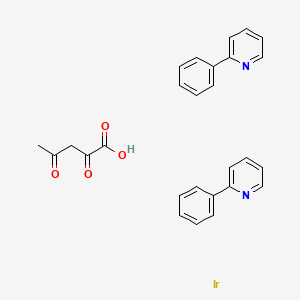

“2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as benzimidazoles . It is used in various fields of research and has been extensively utilized as a drug scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a mechanism illustrated in the referenced paper .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N2OS . The average mass is 194.253 Da and the monoisotopic mass is 194.051376 Da .

Chemical Reactions Analysis

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

Physical and Chemical Properties Analysis

The boiling point of a similar compound, “2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide”, is predicted to be 439.7±47.0 °C, and the density is predicted to be 1.30±0.1 g/cm3 . The pKa is predicted to be 10.60±0.10 .

科学的研究の応用

Antimicrobial and Antifungal Applications

One significant scientific application of 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride, specifically its derivatives, is in the field of antimicrobial and antifungal treatments. Bis(benzimidazole) derivatives, when used in conjunction with trithiocyanuric acid, have shown potential in the treatment of infections caused by bacteria or yeasts. These compounds have been tested on a wide spectrum of bacterial and yeast strains, demonstrating notable antimicrobial properties, particularly when certain compounds were utilized, achieving up to 80% growth inhibition in specific strains (Kopel et al., 2015).

Catalytic Applications in Ethylene Oligomerization

Another scientific research application involves the use of derivatives of this compound in the field of catalysis. Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been synthesized and studied for their catalytic behavior in ethylene oligomerization. These complexes have shown promising results, with certain complexes exhibiting high activity and selectivity for linear 1-butene, indicating their potential in industrial applications (Haghverdi et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.2ClH/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11;;/h3-6H,7-8H2,1-2H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADQPUJCCXCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981826 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63991-50-4 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)

![N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2636843.png)

![N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2636846.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2636849.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole](/img/structure/B2636858.png)